

# Application Notes and Protocols: JNJ-27141491

## Chemotaxis Assay

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### Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a chemotaxis assay to evaluate the inhibitory effects of **JNJ-27141491**, a noncompetitive antagonist of the human chemokine receptor CCR2.[1][2][3] The provided information is intended for researchers, scientists, and drug development professionals working on inflammation, immunology, and chemokine receptor signaling.

## Introduction

The chemokine receptor CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and other leukocytes to sites of inflammation.[3] Dysregulation of the CCR2-MCP-1 axis is implicated in various inflammatory diseases. **JNJ-27141491** is an orally active, noncompetitive antagonist of human CCR2 that has been shown to inhibit CCR2-mediated functions, including leukocyte chemotaxis.[1][2][3] This document outlines a detailed protocol for a chemotaxis assay to quantify the inhibitory potential of **JNJ-27141491**.

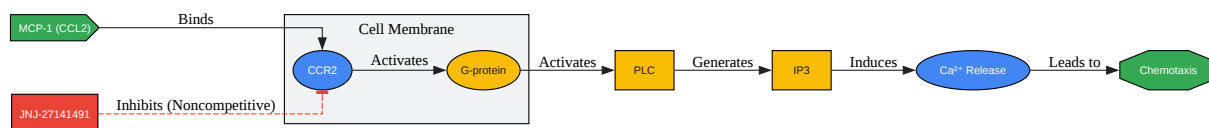
## Data Presentation

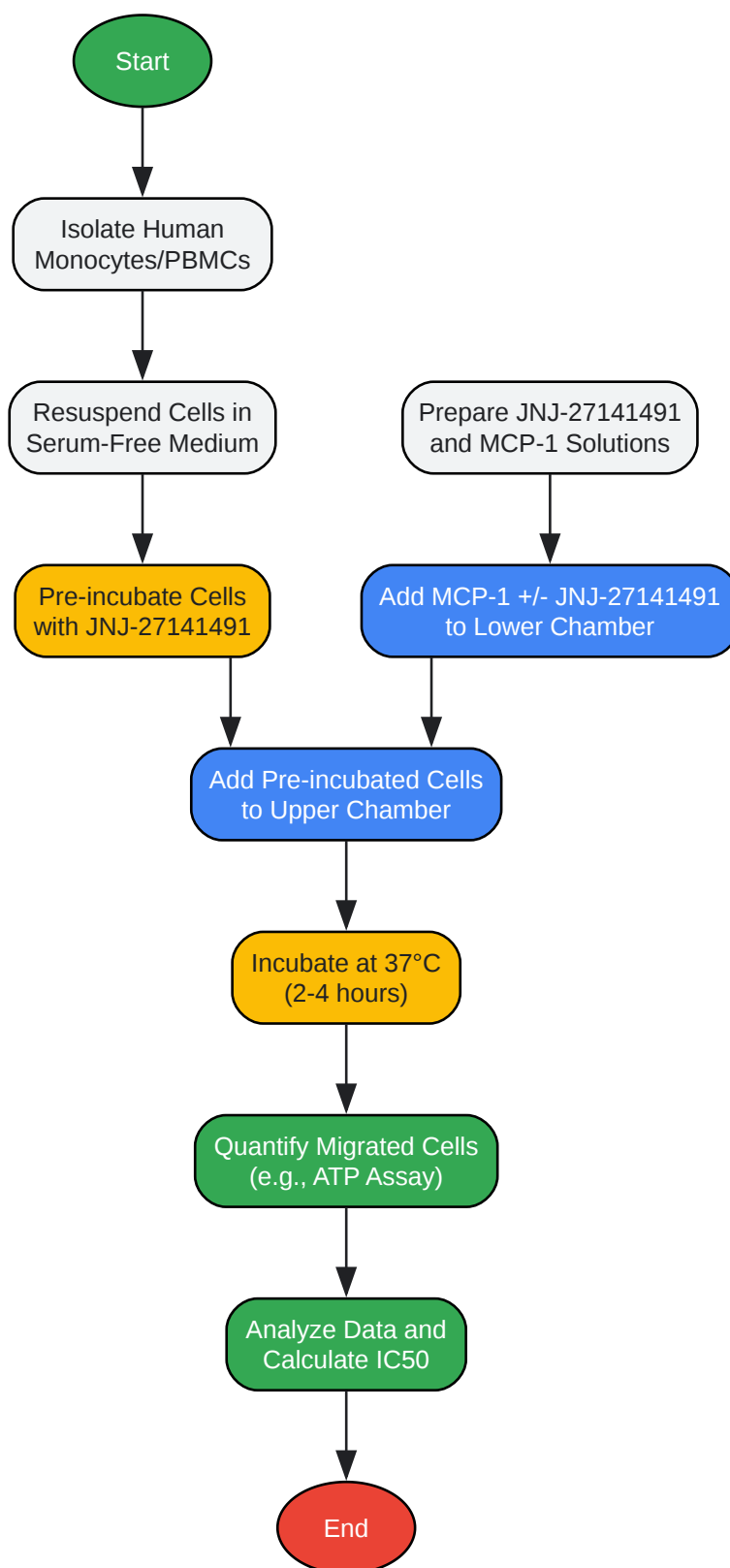
### In Vitro Inhibitory Activity of JNJ-27141491

Assay Type	Cell Type/System	Ligand/Stimulus	IC50 Value	Reference
Chemotaxis	Human Peripheral Blood Mononuclear Cells (PBMCs)	MCP-1	97 ± 16 nM	<a href="#">[2]</a>
Ca2+ Mobilization	Human Blood Monocytes	MCP-1	43 ± 4 nM	<a href="#">[2]</a>
Ca2+ Mobilization	THP-1 Cells	MCP-1	13 ± 2 nM	<a href="#">[2]</a>
Ca2+ Mobilization	hCCR2-CHO Cells	MCP-1	13 ± 1 nM	<a href="#">[2]</a>
[35S]GTPγS Binding	hCCR2-CHO Cell Membranes	MCP-1	38 ± 9 nM	<a href="#">[2]</a>
125I-MCP-1 Binding	Human Monocytes	MCP-1	0.4 μM	<a href="#">[1]</a>

## Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by **JNJ-27141491**.





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## References

- 1. Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl]-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
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